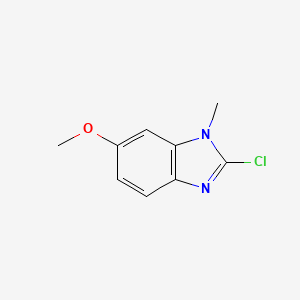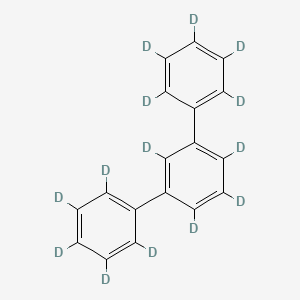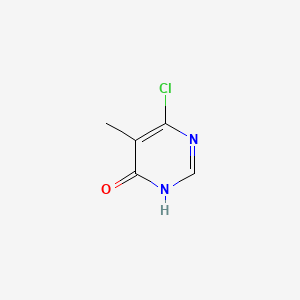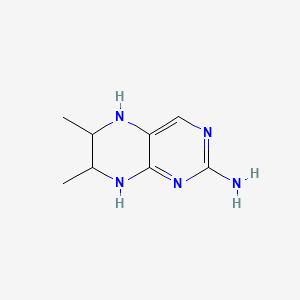
N-ethyl-N-isoprpyl-5-methoxy-tryptamine
Übersicht
Beschreibung
N-ethyl-N-isoprpyl-5-methoxy-tryptamine is a synthetic compound belonging to the class of tryptamines Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in regulating mood, cognition, and perception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-isoprpyl-5-methoxy-tryptamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with an appropriate alkyl halide, followed by reductive amination to introduce the ethyl and propan-2-amine groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-isoprpyl-5-methoxy-tryptamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of H2 gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydroindole derivatives, and various substituted tryptamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-isoprpyl-5-methoxy-tryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Studied for its potential effects on serotonin receptors and its role in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates the release of neurotransmitters, influencing mood, perception, and cognition. The molecular pathways involved include the activation of G-protein-coupled receptors, leading to downstream signaling cascades that affect neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Shares structural similarities but differs in the substitution pattern on the nitrogen atom.
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative with a different substitution pattern, known for its psychoactive properties.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms, known for its hallucinogenic effects.
Uniqueness
N-ethyl-N-isoprpyl-5-methoxy-tryptamine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of tryptamines and their potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEQXDHSGNBFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704548 | |
| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850032-66-5 | |
| Record name | N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850032-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Meo-eipt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-MEO-EIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is significant about the discovery of 5-MeO-EIPT?
A: The study identified 5-MeO-EIPT, a tryptamine derivative, for the first time in products being sold before the amendment of Japan's Pharmaceutical Affairs Law in 2007 []. This finding highlights the continuous emergence of new designer drugs, even in the face of legal controls. The emergence of 5-MeO-EIPT underscores the challenges in regulating psychoactive substances and the need for ongoing monitoring and research in this area.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)






![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)



